Cas no 2649016-26-0 (tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate)

tert-ブチル N-(3-クロロ-4-イソシアナトフェニル)カルバメートは、有機合成中間体として重要な化合物です。特に医薬品や農薬の製造において、ユニークな構造特性を活かした多様な反応性を示します。3位の塩素原子と4位のイソシアネート基を有するため、選択的な反応が可能であり、精密な分子設計に適しています。tert-ブトキシカルボニル(Boc)保護基を備えていることで、アミン部位の保護・脱保護が容易に行える点が特徴です。高い純度と安定性を兼ね備えており、実験室規模から工業生産まで幅広く利用されています。

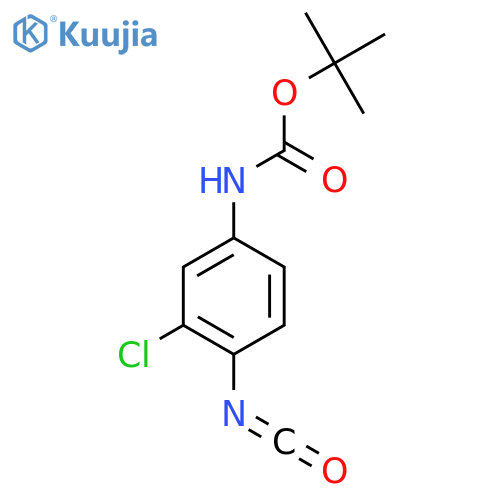

2649016-26-0 structure

商品名:tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate

- 2649016-26-0

- EN300-1903900

-

- インチ: 1S/C12H13ClN2O3/c1-12(2,3)18-11(17)15-8-4-5-10(14-7-16)9(13)6-8/h4-6H,1-3H3,(H,15,17)

- InChIKey: LOPRCHLFPVMHJQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N=C=O

計算された属性

- せいみつぶんしりょう: 268.0614700g/mol

- どういたいしつりょう: 268.0614700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903900-10.0g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1903900-0.5g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1903900-2.5g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1903900-5g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1903900-0.05g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1903900-0.1g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1903900-1.0g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1903900-5.0g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1903900-0.25g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1903900-1g |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate |

2649016-26-0 | 1g |

$1543.0 | 2023-09-18 |

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

2649016-26-0 (tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量